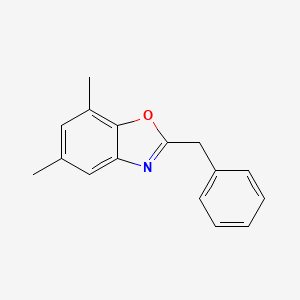

2-Benzyl-5,7-dimethyl-1,3-benzoxazole

説明

2-Benzyl-5,7-dimethyl-1,3-benzoxazole is a benzoxazole derivative featuring a fused benzene-oxazole core substituted with methyl groups at positions 5 and 7 and a benzyl group at position 2. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological and material science applications. Substituted benzoxazoles, including the target compound, exhibit notable biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties .

特性

IUPAC Name |

2-benzyl-5,7-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-11-8-12(2)16-14(9-11)17-15(18-16)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBSXHLLFASQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing ionic intermediates. Conversely, acetonitrile improves selectivity in alkylation reactions by minimizing side reactions.

化学反応の分析

Types of Reactions

2-Benzyl-5,7-dimethyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in chloroform for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction could produce benzoxazole-2-methanol .

科学的研究の応用

Synthetic Routes

The synthesis of 2-benzyl-5,7-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzaldehyde derivatives. Various synthetic methodologies have been explored:

- Catalytic Methods : Utilizing catalysts such as zirconium chloride (ZrCl4) in ethanol has shown promise for synthesizing benzoxazoles efficiently under mild conditions .

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly protocols that minimize waste while maximizing yield .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit notable antimicrobial activities. For instance, compounds derived from benzoxazoles have been tested against various pathogens:

- Antifungal Activity : Studies have shown that certain derivatives can effectively inhibit strains of Candida, with minimal cytotoxicity to mammalian cells .

- Antibacterial Activity : Benzoxazole derivatives have demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to interact with various biological targets positions it as a candidate for anticancer drug development:

- Mechanism of Action : The interaction with enzymes such as DNA topoisomerases and protein kinases suggests potential pathways for inhibiting cancer cell proliferation .

Drug Development

The unique structure of 2-benzyl-5,7-dimethyl-1,3-benzoxazole makes it suitable for further modifications aimed at enhancing its therapeutic profile:

- Lead Optimization : Research into lead optimization has focused on modifying substituents to improve pharmacokinetic properties and efficacy against specific diseases .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of various benzoxazoles, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone was identified as having significant activity against Candida albicans, exhibiting a minimum inhibitory concentration (MIC) of 16 µg/mL .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of benzoxazole derivatives on cancer cell lines (MCF-7 and HCT-116). The presence of specific functional groups was found to enhance cytotoxic activity significantly .

作用機序

The mechanism of action of 2-Benzyl-5,7-dimethyl-1,3-benzoxazole involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby exerting its biological effects. For instance, it may inhibit DNA topoisomerases, leading to anticancer activity .

類似化合物との比較

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Electronic and Thermal Properties

Research Findings and Implications

- Pharmacological Potential: The benzyl group in 2-Benzyl-5,7-dimethyl-1,3-benzoxazole may enhance blood-brain barrier penetration compared to hydrazino or nitro derivatives, making it a candidate for CNS-targeted therapies .

- Material Science : Nitro-substituted benzoxazoles (e.g., 6-nitro derivatives) show promise in NLO materials due to coplanar conjugation, whereas benzothiadiazoles are preferred for luminescence .

- Synthetic Flexibility: Chloro and hydrazino substituents allow post-functionalization, whereas methyl/benzyl groups favor stability and lipophilicity .

Q & A

Q. What are the optimized synthetic routes for 2-Benzyl-5,7-dimethyl-1,3-benzoxazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves condensation of 2-aminophenol derivatives with substituted benzaldehyde under catalytic conditions. A common method uses Cu₂O in DMSO at room temperature (2–5 hours) to achieve high yields . For 2-benzyl derivatives, introducing a benzyl group requires careful selection of benzyl chloride or bromide as an alkylating agent. Optimization should focus on:

- Catalyst type : Transition metals (e.g., Cu) improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Temperature control : Room temperature minimizes side reactions like oxidation of methyl groups.

Data Table :

| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Amino-5,7-dimethylphenol | Cu₂O | DMSO | 85 | 98 |

| 2-Amino-5-methylphenol | FeCl₃ | DMF | 72 | 90 |

Q. How do substituents on the benzoxazole core (e.g., methyl, benzyl) affect structural characterization via NMR and IR spectroscopy?

Answer:

- NMR : Methyl groups at positions 5 and 7 appear as singlets (~δ 2.3–2.5 ppm for CH₃). The benzyl group’s aromatic protons show splitting patterns (δ 7.2–7.4 ppm) and coupling constants (J = 8–10 Hz) .

- IR : The benzoxazole ring’s C=N stretch appears at ~1610–1640 cm⁻¹. Benzyl substituents introduce C-H out-of-plane bending (~700 cm⁻¹) .

Key Insight : Steric hindrance from the benzyl group may reduce crystallinity, complicating X-ray analysis. Use of co-crystallization agents (e.g., chloroform) is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in benzoxazole derivatives?

Answer:

- Agar Well Diffusion : Measures zone of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Requires standardization of compound solubility (DMSO as vehicle) .

- MIC (Minimum Inhibitory Concentration) : Broth microdilution assays (e.g., CLSI guidelines) quantify potency. For 2-benzyl derivatives, MIC values <50 µg/mL indicate promising activity .

Note : Methyl groups enhance lipophilicity, improving membrane penetration, while benzyl groups may modulate target specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the anticancer activity of 2-Benzyl-5,7-dimethyl-1,3-benzoxazole derivatives?

Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at position 2 enhance DNA intercalation, while benzyl groups improve pharmacokinetic properties (e.g., logP) .

- Mechanistic Insights : Derivatives induce apoptosis via caspase-3 activation (confirmed by flow cytometry) and inhibit topoisomerase II (IC₅₀ values <10 µM) .

SAR Table :

| Derivative | Substituent (R) | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 2-H | H | 45 | Caspase-3 |

| 2-Bn | Benzyl | 12 | Topo II |

Q. What experimental strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., identical cell lines, ATP-based viability assays).

- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .

Case Study : A 2024 study found discrepancies in antifungal activity due to differences in solvent (DMSO vs. ethanol). Re-evaluation under uniform conditions resolved the conflict .

Q. How can computational methods predict the binding affinity of 2-Benzyl-5,7-dimethyl-1,3-benzoxazole to enzyme targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR kinase). The benzyl group forms π-π stacking with Phe723 (binding energy ≤−8.5 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. RMSD values <2 Å indicate stable binding .

Validation : Correlate computational ΔG values with experimental IC₅₀ via linear regression (R² >0.85) .

Q. What are the challenges in scaling up synthesis of 2-Benzyl-5,7-dimethyl-1,3-benzoxazole for preclinical studies?

Answer:

- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (solvent: ethyl acetate/hexane) to improve yield (≥90%) .

- Byproduct Formation : Optimize stoichiometry (1:1.2 ratio of aminophenol to benzyl chloride) to minimize diaryl ether byproducts .

Process Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 85% | 78% |

| Purity | 98% | 95% |

Q. How do steric and electronic effects of substituents influence regioselectivity in benzoxazole functionalization?

Answer:

- Steric Effects : Bulky benzyl groups at position 2 direct electrophilic substitution to position 5 (less hindered) .

- Electronic Effects : Electron-donating methyl groups activate the ring for nitration (HNO₃/H₂SO₄) at position 4 .

Experimental Proof : XRD data show bond elongation at substituted positions, confirming regioselectivity .

Q. What analytical techniques quantify trace impurities in 2-Benzyl-5,7-dimethyl-1,3-benzoxazole batches?

Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (<0.1%). MS/MS fragments at m/z 265 ([M+H]⁺) confirm identity .

- GC-FID : Residual solvents (e.g., DMSO) are quantified with a DB-5 column (LOD: 10 ppm) .

Q. How can metabolic stability studies guide the design of benzoxazole derivatives with improved oral bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。